molecular formula C15H18BN3O2 B2815754 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile CAS No. 2377606-34-1

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile

Cat. No.: B2815754
CAS No.: 2377606-34-1
M. Wt: 283.14
InChI Key: GPESWIXWGFRSCN-UHFFFAOYSA-N
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Description

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the indazole core followed by the introduction of the dioxaborolane moiety. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the boron-containing group to the indazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups, onto the indazole core.

Scientific Research Applications

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its boron-containing moiety makes it valuable in cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Uniqueness

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile is unique due to the presence of both the indazole core and the dioxaborolane ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential for functionalization, enhancing its utility in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)13-11-7-6-10(9-17)8-12(11)19(5)18-13/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPESWIXWGFRSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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